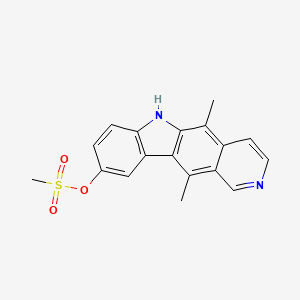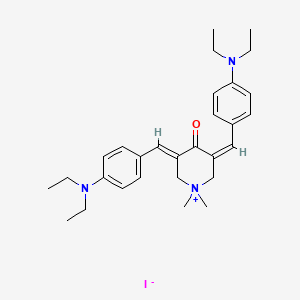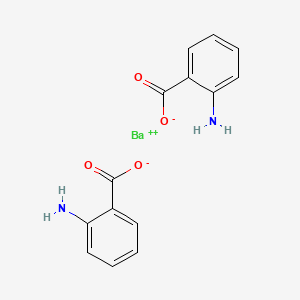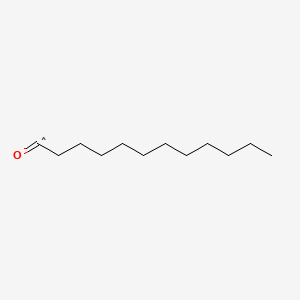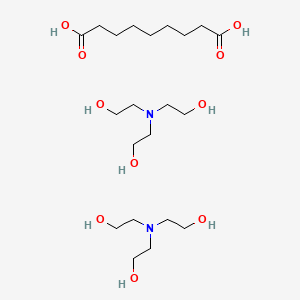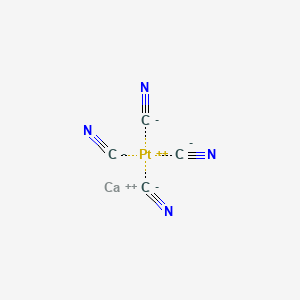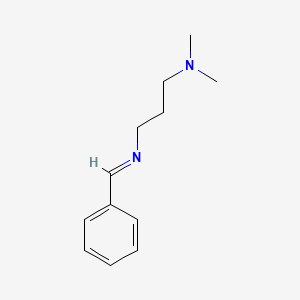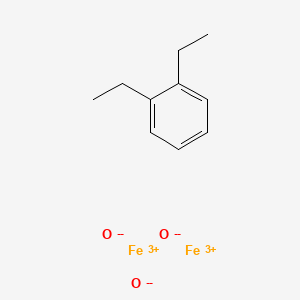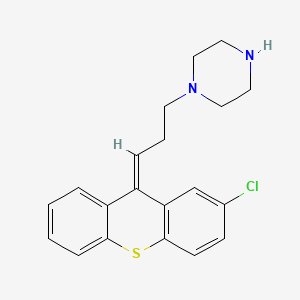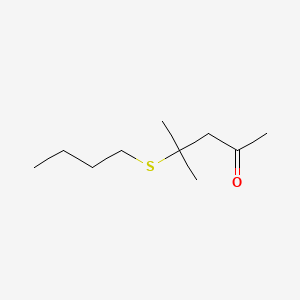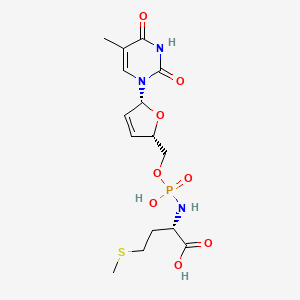
L-Methionine, N-(2',3'-didehydro-3'-deoxy-5'-thymidylyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Methionine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- is a complex chemical compound that combines the properties of L-Methionine and a modified thymidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- involves multiple steps, starting with the preparation of the thymidine derivative. This derivative is then coupled with L-Methionine under specific reaction conditions to form the final compound. The exact synthetic routes and reaction conditions can vary, but typically involve the use of protecting groups, coupling reagents, and purification techniques to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of automated synthesis equipment, high-performance liquid chromatography (HPLC) for purification, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
L-Methionine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the L-Methionine moiety.
Reduction: This can affect the double bonds in the thymidine derivative.
Substitution: This can occur at various positions in the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom in L-Methionine can lead to the formation of sulfoxides or sulfones, while reduction of the double bonds in the thymidine derivative can yield saturated analogs.
Scientific Research Applications
L-Methionine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biochemical pathways involving methionine and thymidine derivatives.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of L-Methionine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- involves its interaction with specific molecular targets and pathways. The thymidine derivative component can inhibit viral replication by acting as a chain terminator for viral DNA or RNA polymerases. The L-Methionine moiety can participate in various biochemical reactions, including methylation and transsulfuration pathways, which are crucial for cellular function and metabolism.
Comparison with Similar Compounds
Similar Compounds
2’,3’-Didehydro-3’-deoxythymidine (Stavudine): A nucleoside analog used in the treatment of HIV.
L-Methionine: An essential amino acid involved in protein synthesis and various metabolic pathways.
Uniqueness
L-Methionine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- is unique because it combines the properties of both L-Methionine and a modified thymidine derivative
Properties
CAS No. |
184031-56-9 |
|---|---|
Molecular Formula |
C15H22N3O8PS |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
(2S)-2-[[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C15H22N3O8PS/c1-9-7-18(15(22)16-13(9)19)12-4-3-10(26-12)8-25-27(23,24)17-11(14(20)21)5-6-28-2/h3-4,7,10-12H,5-6,8H2,1-2H3,(H,20,21)(H,16,19,22)(H2,17,23,24)/t10-,11-,12+/m0/s1 |
InChI Key |
IXJRITOQOCBGSN-SDDRHHMPSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(N[C@@H](CCSC)C(=O)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(NC(CCSC)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



